molecular formula C11H10ClF5O2 B14056832 1-(3-Chloropropyl)-2-(difluoromethoxy)-3-(trifluoromethoxy)benzene

1-(3-Chloropropyl)-2-(difluoromethoxy)-3-(trifluoromethoxy)benzene

Cat. No.: B14056832
M. Wt: 304.64 g/mol
InChI Key: JSDHBWJRBSGTHJ-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-2-(difluoromethoxy)-3-(trifluoromethoxy)benzene is a complex organic compound characterized by the presence of chloropropyl, difluoromethoxy, and trifluoromethoxy functional groups attached to a benzene ring

Preparation Methods

The synthesis of 1-(3-Chloropropyl)-2-(difluoromethoxy)-3-(trifluoromethoxy)benzene typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:

    Halogenation: Introduction of the chloropropyl group through halogenation reactions.

    Methoxylation: Incorporation of difluoromethoxy and trifluoromethoxy groups using appropriate methoxylation reagents.

    Coupling Reactions: Final coupling of the functionalized intermediates to form the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(3-Chloropropyl)-2-(difluoromethoxy)-3-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Chloropropyl)-2-(difluoromethoxy)-3-(trifluoromethoxy)benzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-2-(difluoromethoxy)-3-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The chloropropyl group can form covalent bonds with nucleophiles, while the difluoromethoxy and trifluoromethoxy groups can participate in various non-covalent interactions, such as hydrogen bonding and van der Waals forces. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects.

Comparison with Similar Compounds

1-(3-Chloropropyl)-2-(difluoromethoxy)-3-(trifluoromethoxy)benzene can be compared with other compounds having similar functional groups:

    1-(3-Chloropropyl)-2-methoxy-3-(trifluoromethoxy)benzene: Lacks the difluoromethoxy group, which may affect its reactivity and interactions.

    1-(3-Chloropropyl)-2-(difluoromethoxy)-3-methoxybenzene: Lacks the trifluoromethoxy group, potentially altering its chemical properties.

    1-(3-Chloropropyl)-2-(difluoromethoxy)-3-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of trifluoromethoxy, which can influence its behavior in reactions.

The uniqueness of this compound lies in the combination of its functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H10ClF5O2

Molecular Weight

304.64 g/mol

IUPAC Name

1-(3-chloropropyl)-2-(difluoromethoxy)-3-(trifluoromethoxy)benzene

InChI

InChI=1S/C11H10ClF5O2/c12-6-2-4-7-3-1-5-8(19-11(15,16)17)9(7)18-10(13)14/h1,3,5,10H,2,4,6H2

InChI Key

JSDHBWJRBSGTHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)OC(F)F)CCCCl

Origin of Product

United States

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